Cas no 168902-76-9 (3-amino-2,3-dihydro-1H-inden-5-ol)

3-Amino-2,3-dihydro-1H-inden-5-ol is a substituted indane derivative featuring both amino and hydroxyl functional groups. This compound is of interest in pharmaceutical and organic synthesis due to its fused bicyclic structure, which serves as a versatile scaffold for bioactive molecules. The presence of the amino group at the 3-position and the hydroxyl group at the 5-position allows for further functionalization, making it a valuable intermediate in medicinal chemistry. Its rigid framework can enhance binding affinity in drug design, particularly for CNS-targeting compounds. The compound’s purity and stability are critical for reproducible results in research applications.
3-amino-2,3-dihydro-1H-inden-5-ol structure
168902-76-9 structure
Product Name:3-amino-2,3-dihydro-1H-inden-5-ol
CAS No:168902-76-9
MF:C9H11NO
MW:149.189742326736
MDL:MFCD04972515
CID:65813
PubChem ID:14873462
Update Time:2025-06-07

3-amino-2,3-dihydro-1H-inden-5-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-1-aminoindan
    • 3-amino-2,3-dihydro-1H-inden-5-ol
    • 1H-inden-5-ol, 3-amino-2,3-dihydro-
    • 3-Aminoindan-5-ol
    • 1H-Inden-5-ol,3-amino-2,3-dihydro
    • Z1198165276
    • AKOS006293210
    • EN300-304693
    • 168902-76-9
    • FT-0711105
    • SCHEMBL1370804
    • MOUPGBDOLGDVNW-UHFFFAOYSA-N
    • PB30817
    • AM9618
    • DTXSID90564883
    • PB32707
    • N10909
    • MDL: MFCD04972515
    • Inchi: 1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
    • InChI Key: MOUPGBDOLGDVNW-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)C(CC2)N

Computed Properties

  • Exact Mass: 149.08413
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.198
  • Boiling Point: 292.3 °C at 760 mmHg
  • Flash Point: 292.3 °C at 760 mmHg
  • Refractive Index: 1.622
  • PSA: 46.25

3-amino-2,3-dihydro-1H-inden-5-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A597538-10mg
3-amino-2,3-dihydro-1H-inden-5-ol
168902-76-9
10mg
$ 50.00 2022-06-08
TRC
A597538-50mg
3-amino-2,3-dihydro-1H-inden-5-ol
168902-76-9
50mg
$ 185.00 2022-06-08
TRC
A597538-100mg
3-amino-2,3-dihydro-1H-inden-5-ol
168902-76-9
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$ 295.00 2022-06-08
Crysdot LLC
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3-Amino-2,3-dihydro-1H-inden-5-ol
168902-76-9 97%
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1PlusChem
1P001YUA-500mg
1H-Inden-5-ol, 3-amino-2,3-dihydro-
168902-76-9 95%
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1PlusChem
1P001YUA-250mg
1H-Inden-5-ol, 3-amino-2,3-dihydro-
168902-76-9 95%
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$199.00 2025-02-19
1PlusChem
1P001YUA-1g
1H-Inden-5-ol, 3-amino-2,3-dihydro-
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1PlusChem
1P001YUA-2.5g
1H-Inden-5-ol, 3-amino-2,3-dihydro-
168902-76-9 95%
2.5g
$714.00 2025-02-19
1PlusChem
1P001YUA-5g
1H-Inden-5-ol, 3-amino-2,3-dihydro-
168902-76-9 95%
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$1364.00 2025-02-19
A2B Chem LLC
AA91010-10g
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